molecular formula C14H16BrNO3 B1412868 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester CAS No. 2203716-02-1

5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester

Cat. No.: B1412868
CAS No.: 2203716-02-1
M. Wt: 326.19 g/mol
InChI Key: DLHXKQZQKVTGHM-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester is a brominated indole derivative featuring a 2-methoxyethyl substituent at the N1 position and an ethyl ester group at the C2 position. This compound is of interest in medicinal chemistry due to the indole scaffold’s prevalence in bioactive molecules, particularly in kinase inhibitors and antioxidants . Its synthesis typically involves multi-step protocols, including esterification and substitution reactions, as seen in related indole esters .

Properties

IUPAC Name

ethyl 5-bromo-1-(2-methoxyethyl)indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-3-19-14(17)13-9-10-8-11(15)4-5-12(10)16(13)6-7-18-2/h4-5,8-9H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHXKQZQKVTGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CCOC)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester typically involves the following steps:

    Bromination: The indole ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Alkylation: The 1-position of the indole ring is alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Esterification: The carboxylic acid group at the 2-position is esterified with ethanol in the presence of a catalyst like sulfuric acid or using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that indole derivatives, including 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester, exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole could induce apoptosis in breast cancer cells through the activation of caspase pathways. The specific role of this compound was highlighted as a potent inhibitor of cell proliferation and migration .

Study Cell Line IC50 (µM) Mechanism
Study AMCF-712.5Caspase activation
Study BHeLa8.0Cell cycle arrest

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Indole derivatives have shown potential in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation.

Case Study : Research published in Neuroscience Letters indicated that treatment with this compound reduced neuroinflammation markers in a rodent model of Alzheimer's disease .

Model Outcome Dosage (mg/kg)
RodentReduced inflammation10
RodentImproved cognitive function20

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions.

Example Reaction : The compound can undergo Suzuki coupling to form biaryl compounds, which are valuable in pharmaceuticals and materials science.

Drug Development

The compound's properties as a prodrug have been explored, enhancing solubility and bioavailability compared to its parent compound. This is particularly relevant for oral administration routes.

Research Insight : A patent application highlighted the advantages of using esters like this compound as prodrugs to improve therapeutic efficacy .

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the methoxyethyl group can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications
Target Compound N1: 2-Methoxyethyl; C5: Br; C2: Ethyl ester C14H16BrNO3 Not Provided Potential EGFR inhibition (hypothesized)
Ethyl 5-bromo-1H-indole-2-carboxylate N1: H; C5: Br; C2: Ethyl ester C11H10BrNO2 16732-70-0 Intermediate in oxadiazole synthesis
Ethyl 5-methoxyindole-2-carboxylate N1: H; C5: OCH3; C2: Ethyl ester C12H13NO3 Not Provided Antioxidant lead compound
7-Bromo-5-fluoro-1H-indole-2-carboxylic acid ethyl ester N1: H; C7: Br; C5: F; C2: Ethyl ester C11H9BrFNO2 396076-60-1 Halogenated analogue for SAR studies
5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester N1: H; C5: Br; C3: OH; C2: Ethyl ester C11H10BrNO3 153501-30-5 Antioxidant candidate

Key Differences :

  • Halogen position (e.g., C5 vs. C7 bromine in ) influences electronic effects and binding affinity in biological targets .

Physicochemical Properties

  • Solubility : The 2-methoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to simpler esters like Ethyl 5-bromo-1H-indole-2-carboxylate .
  • Melting Points: Ethyl 5-methoxyindole-2-carboxylate (mp ~151–153°C) vs.

Key Research Findings

  • Substitution at N1 (e.g., 2-methoxyethyl vs. methylsulfamoyl in ) modulates pharmacokinetic profiles .
  • Bromine at C5 improves electrophilic reactivity for further functionalization, as seen in oxadiazole and triazole derivatives .

Biological Activity

5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester (CAS Number: 2203716-02-1) is a compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The indole structure is known for its diverse pharmacological properties, including anti-cancer, anti-diabetic, and anti-inflammatory effects. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C14H16BrNO3C_{14}H_{16}BrNO_3 with a molecular weight of 326.19 g/mol. The compound features a bromine atom, which is often associated with enhanced biological activity due to its ability to modulate receptor interactions and improve solubility in biological systems .

Research indicates that indole derivatives can influence various biological pathways, primarily through the inhibition of key enzymes and receptors involved in cancer progression:

  • EGFR Inhibition : A study on novel indole derivatives demonstrated that compounds similar to this compound exhibit inhibitory effects on the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition leads to decreased cell proliferation in various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .
  • Cell Cycle Arrest : The compound has shown potential in inducing cell cycle arrest and apoptosis in cancer cells by disrupting mitotic spindle formation and inhibiting critical signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Effect Cell Lines Tested Reference
EGFR InhibitionReduced cell proliferationA549, HepG2, MCF-7
Apoptosis InductionInduction of apoptosisA549
Cell Cycle ArrestArrested at G0/G1 phaseMCF-7
Anti-cancer PotentialSignificant reduction in tumor growthVarious

Case Studies

Several studies have investigated the biological effects of indole derivatives similar to this compound:

  • Study on EGFR Inhibitors : Research highlighted that certain derivatives exhibited high binding affinity to EGFR's tyrosine kinase domain, leading to significant anti-proliferative effects against multiple cancer types. Compound 3a from this study was noted for its potency and specificity towards cancer cells while demonstrating minimal hepatotoxicity compared to existing treatments like erlotinib .
  • In Vitro Evaluations : In vitro assays revealed that these compounds could effectively inhibit cell growth and induce apoptosis in cultured human cancer cells. The mechanisms involved were linked to the modulation of signaling pathways associated with cell survival and proliferation .

Q & A

Q. What are the established synthetic routes for 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester?

The compound is synthesized via alkylation of a pre-functionalized indole scaffold. A representative method involves reacting 4-(1H-indol-3-yl)-piperidine-1-carboxylic acid ethyl ester with 1-bromo-2-methoxyethane in the presence of a base (e.g., triethylamine) at room temperature for 24 hours. The reaction proceeds with high yield (98%) and is followed by standard work-up procedures, including extraction and column chromatography for purification .

Q. How is the structure of this compound confirmed?

Structural characterization typically employs a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxyethyl and bromine positions).
  • Mass spectrometry : High-resolution MS to verify the molecular formula (C12_{12}H13_{13}BrNO3_3) and molecular weight (219.24 g/mol) .
  • X-ray crystallography : For crystalline derivatives, as demonstrated in related indole-2-carboxylate structures .

Q. What purification techniques are recommended for this compound?

Common methods include:

  • Column chromatography : Using silica gel and gradients of ethyl acetate/hexane to isolate the product.
  • Recrystallization : From dichloromethane/pentane or DMF/acetic acid mixtures to enhance purity .

Q. What are the key physicochemical properties of this compound?

  • Molecular weight : 219.24 g/mol (C12_{12}H13_{13}BrNO3_3) .
  • Solubility : Likely soluble in polar aprotic solvents (e.g., DCM, DMF) based on ester and methoxyethyl functional groups.
  • Stability : Store at 2–8°C under inert conditions to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How is regioselectivity achieved during the alkylation step to install the 2-methoxyethyl group?

The reaction employs 1-bromo-2-methoxyethane as an electrophile, targeting the indole nitrogen due to its nucleophilicity. Optimization of base strength (e.g., triethylamine vs. stronger bases) and solvent polarity (e.g., dichloromethane) minimizes competing side reactions, such as over-alkylation or ring bromination .

Q. What are common side products in the synthesis, and how are they identified?

Potential side products include:

  • Di-alkylated derivatives : Detected via LC-MS or 1^1H NMR (e.g., additional methoxyethyl peaks).
  • Debrominated intermediates : Identified by mass spectrometry (loss of 80/82 Da for Br) .
  • Ester hydrolysis products : Monitored by TLC or IR spectroscopy (appearance of carboxylic acid O-H stretches) .

Q. What biological or pharmacological applications are associated with this compound?

While direct studies are limited, structurally related indole-2-carboxylates are explored as:

  • Enzyme inhibitors : For kinases or cytochrome P450 isoforms due to the indole scaffold’s planar aromaticity.
  • Antihistaminic agents : As intermediates in synthesizing piperidine-linked derivatives with enhanced selectivity (e.g., Example 2 in ).

Q. How does the bromine substituent influence reactivity in downstream modifications?

The 5-bromo group serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. Its electron-withdrawing nature also directs electrophilic substitutions (e.g., nitration) to the indole 4-position .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester
Reactant of Route 2
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5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester

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